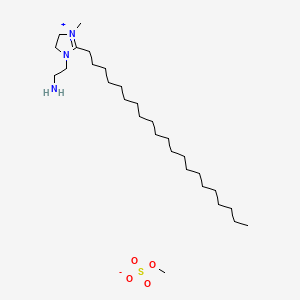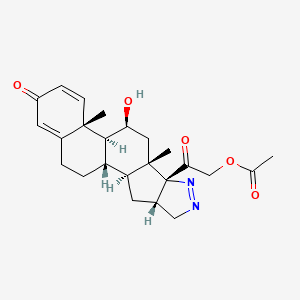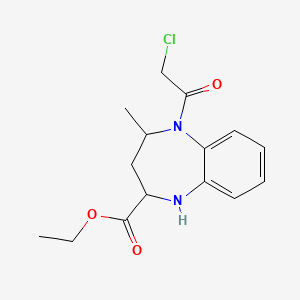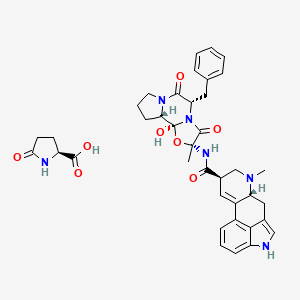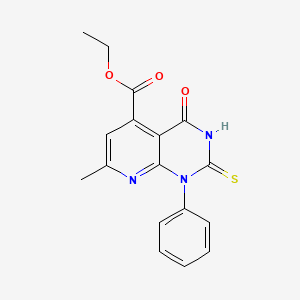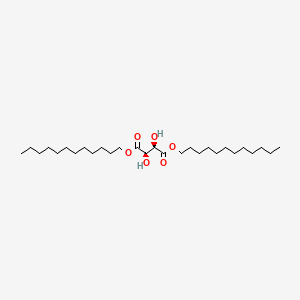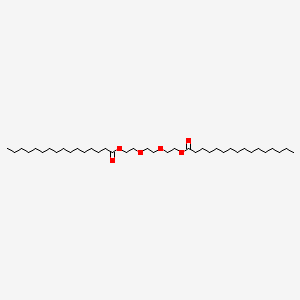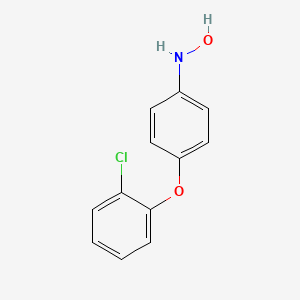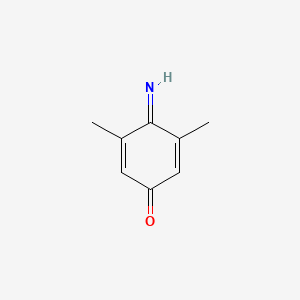
2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with methyl and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with an appropriate amine under oxidative conditions. The reaction typically requires a catalyst such as copper or iron salts and an oxidizing agent like hydrogen peroxide or oxygen. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity 2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino-.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-
- 4,4-Dimethylcyclohexa-2,5-dien-1-one
- 2,5-Cyclohexadien-1-one, 3,5-dihydroxy-4,4-dimethyl-2- (1-oxobutyl)-6- [ [2,4,6-trihydroxy-3-methyl-5- (1-oxobutyl)phenyl]methyl]-
Uniqueness
2,5-Cyclohexadien-1-one, 3,5-dimethyl-4-imino- is unique due to its specific substitution pattern and the presence of the imino group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
132298-15-8 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-imino-3,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H9NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,9H,1-2H3 |
InChI Key |
UHVVLGDTSBKXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


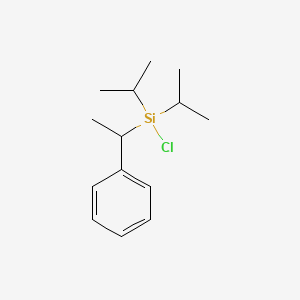
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
